molecular formula C6H10 B1581292 4-Methyl-1-pentyne CAS No. 7154-75-8

4-Methyl-1-pentyne

Cat. No. B1581292
Key on ui cas rn: 7154-75-8
M. Wt: 82.14 g/mol
InChI Key: OXRWICUICBZVAE-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To 4-bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (100 mg, 0.29 mmol), Pd(PPh3)2Cl2 (4 mg, 0.006 mmol), and CuI (1 mg, 0.006 mmol) was added DMF (600 μL), triethylamine (750 μL), and 4-methylpent-1-yne (72 mg, 103 μL, 0.87 mmol). The reaction mixture was stirred under N2 atmosphere for 20 min, resulting in product formation with partial loss of the carbonate group. The reaction was diluted with ethyl acetate, washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, and brine. The solution was dried over Na2SO4 and filtered through a plug of silica. The filtrate was treated with triethylamine (29 mg, 40 μL, 0.29 mmol) and then dropwise with methyl chloroformate (14 mg, 11 μL, 0.14 mmol). The reaction mixture was stirred for 10 min, and was then dried down, diluted with ethyl acetate, washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, 0.5 M HCl, and brine. The solution was dried over Na2SO4, filtered, and concentrated in vacuo to provide 2-cyclopentyl-4-(4-methylpent-1-ynyl)-5-nitrophenyl methyl carbonate as an orange oil (75 mg, 75% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 8.05 (s, 1H), 7.77 (s, 1H), 4.00 (s, 3H), 3.25-3.18 (m, 1H), 2.46 (d, J=6.3 Hz, 2H), 2.00-1.88 (m, 3H), 1.79-1.75 (m, 2H), 1.73-1.55 (m, 4H), 1.06 (d, J=6.6 Hz, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
1 mg
Type
catalyst
Reaction Step One
Quantity
750 μL
Type
solvent
Reaction Step One
Name
Quantity
600 μL
Type
solvent
Reaction Step One
Quantity
11 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:20])([O:18][CH3:19])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6](Br)=[CH:5][C:4]=1[CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[CH3:21][CH:22]([CH3:26])[CH2:23][C:24]#[CH:25].ClC(OC)=O>C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(N(CC)CC)C.CN(C=O)C>[C:1](=[O:20])([O:18][CH3:19])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([C:25]#[C:24][CH2:23][CH:22]([CH3:26])[CH3:21])=[CH:5][C:4]=1[CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1 |^1:40,59|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)C1CCCC1)(OC)=O
Name
Quantity
103 μL
Type
reactant
Smiles
CC(CC#C)C
Name
Quantity
4 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
1 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
750 μL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
600 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11 μL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
40 μL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 atmosphere for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in product formation with partial loss of the carbonate group
WASH
Type
WASH
Details
washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was then dried down
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 50% saturated sodium bicarbonate solution (2×20 mL), water, 0.5 M HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])C#CCC(C)C)C1CCCC1)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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